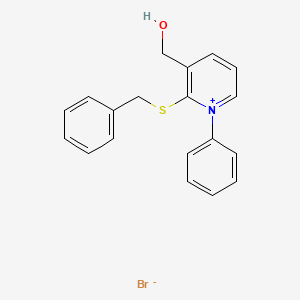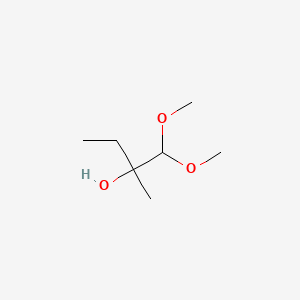
1,1-Dimethoxy-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxy-2-methylbutan-2-ol is an organic compound with the molecular formula C7H16O3 It is a tertiary alcohol characterized by the presence of two methoxy groups attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-2-methylbutan-2-ol can be synthesized through multiple-step organic reactions. One common method involves the reaction of 2-methyl-2-butene with methanol in the presence of an acid catalyst. This process typically requires controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydration of 2-methyl-2-butene using sulfuric acid as a catalyst. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethoxy-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce simpler alcohols .
Scientific Research Applications
1,1-Dimethoxy-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of resins, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which 1,1-Dimethoxy-2-methylbutan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
2-Methyl-2-butanol: A structurally similar compound with different functional groups.
2-Methyl-1-butanol: Another related alcohol with distinct properties and applications.
Uniqueness: 1,1-Dimethoxy-2-methylbutan-2-ol is unique due to its dual methoxy groups, which confer specific chemical and physical properties. This makes it particularly useful in specialized applications where these properties are advantageous .
Properties
CAS No. |
77315-54-9 |
|---|---|
Molecular Formula |
C7H16O3 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1,1-dimethoxy-2-methylbutan-2-ol |
InChI |
InChI=1S/C7H16O3/c1-5-7(2,8)6(9-3)10-4/h6,8H,5H2,1-4H3 |
InChI Key |
BBFMAVRMQHVOPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


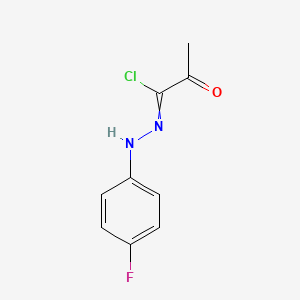

![Ethanone, [(diphenylmethyl)imino]diphenyl-](/img/structure/B14454267.png)
![1-[(Propan-2-yl)oxy]propadiene](/img/structure/B14454269.png)
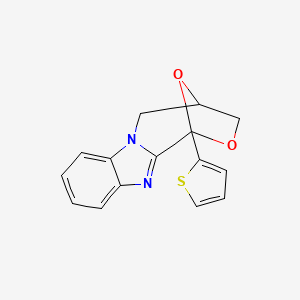
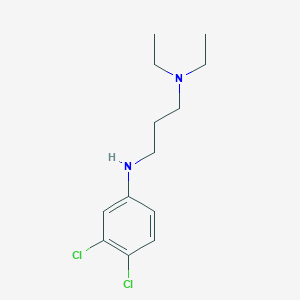
![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
![3-[(Benzyloxy)methoxy]butanal](/img/structure/B14454279.png)
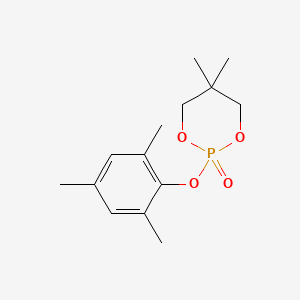
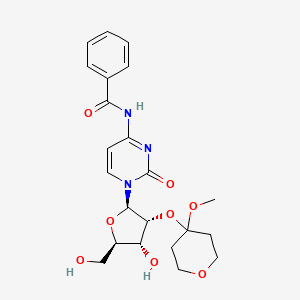
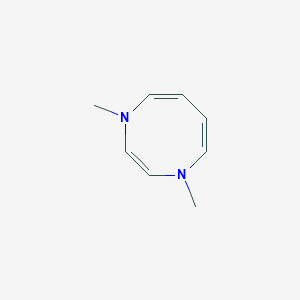
![2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene](/img/structure/B14454316.png)
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one](/img/structure/B14454321.png)
